molecular formula C10H6N4 B3350181 Pyridazino[4,5-g]phthalazine CAS No. 260-63-9

Pyridazino[4,5-g]phthalazine

Cat. No.: B3350181
CAS No.: 260-63-9
M. Wt: 182.18 g/mol
InChI Key: JQOOECKVFBSOFZ-UHFFFAOYSA-N
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Description

Pyridazino[4,5-g]phthalazine: is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms. This compound is notable for its unique structure, which combines the pyridazine and phthalazine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino[4,5-g]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl phthalate with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetic acid to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-quality products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Pyridazino[4,5-g]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry

In chemistry, Pyridazino[4,5-g]phthalazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound derivatives have shown promise as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development and as diagnostic tools .

Industry

Industrially, this compound and its derivatives are used in the manufacture of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Pyridazino[4,5-g]phthalazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, while others may bind to receptors to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridazino[4,5-g]phthalazine is unique due to its fused ring system, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

pyridazino[4,5-g]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOECKVFBSOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=CC2=CC3=CN=NC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484455
Record name Pyridazino[4,5-g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260-63-9
Record name Pyridazino[4,5-g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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